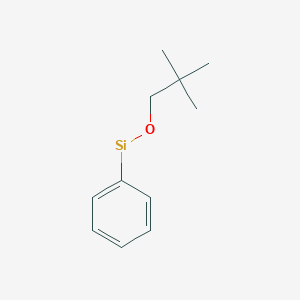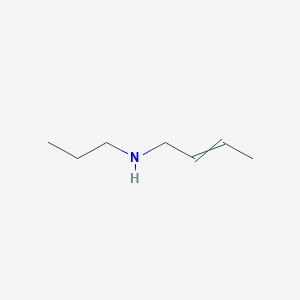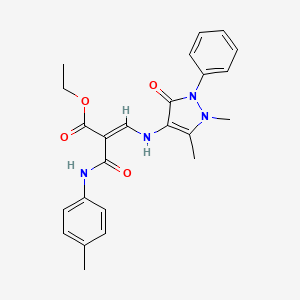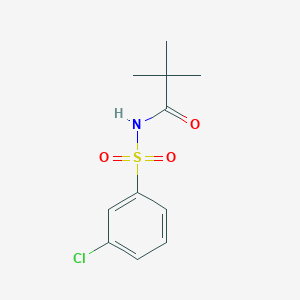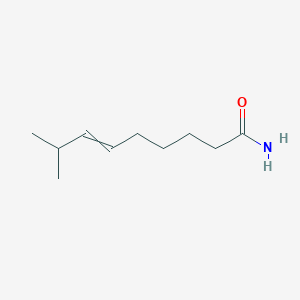
6-Nonenamide, 8-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nonenamide, 8-methyl-, (E)-, also known as 8-Methyl-6-nonenamide, is an organic compound with the molecular formula C10H19NO. It is a derivative of nonenamide and is characterized by the presence of a methyl group at the 8th position and a double bond in the E-configuration. This compound is known for its presence in natural products such as capsaicin, which is responsible for the pungency of chili peppers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nonenamide, 8-methyl-, (E)- can be achieved through various synthetic routes. One common method involves the condensation of vanillylamine with 8-methyl-6-nonenoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as chili peppers, where it is found as a component of capsaicin. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Nonenamide, 8-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amides.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced amides, and various substituted amides depending on the specific reagents and conditions used .
Scientific Research Applications
6-Nonenamide, 8-methyl-, (E)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its role in biological systems, particularly in the context of its presence in capsaicin and its effects on sensory neurons.
Medicine: Research has focused on its potential therapeutic applications, including pain relief and anti-inflammatory properties.
Industry: It is used in the formulation of topical analgesics and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 6-Nonenamide, 8-methyl-, (E)-, particularly in the context of capsaicin, involves the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions (Ca2+) into sensory neurons, leading to the sensation of heat and pain. The activation of TRPV1 also triggers the release of neuropeptides, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: 8-Methyl-N-vanillyl-6-nonenamide, a well-known compound responsible for the pungency of chili peppers.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar properties but reduced pungency.
Nonivamide: A synthetic analog of capsaicin with similar biological activity but different chemical structure
Uniqueness
6-Nonenamide, 8-methyl-, (E)- is unique due to its specific structural features, including the E-configuration of the double bond and the presence of a methyl group at the 8th position. These structural characteristics contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
144018-70-2 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
8-methylnon-6-enamide |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H2,11,12) |
InChI Key |
YXENPUXPUOBZON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


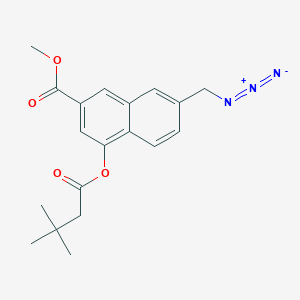
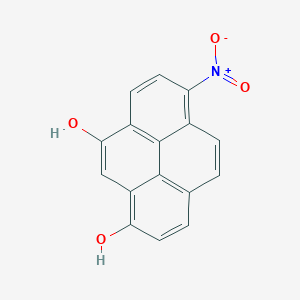
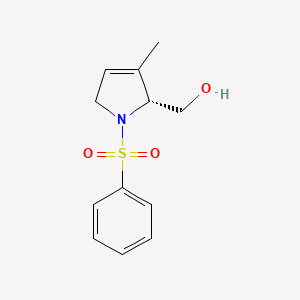
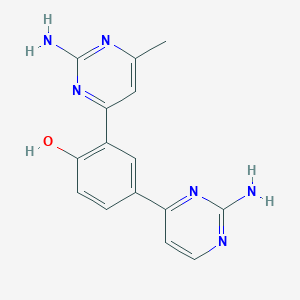
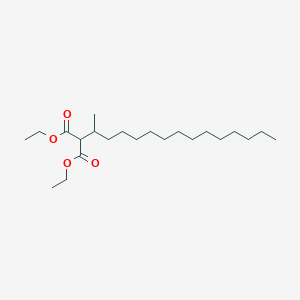

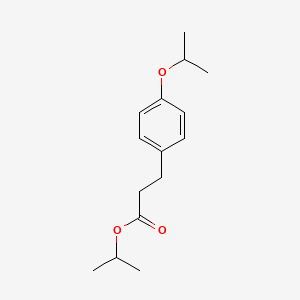
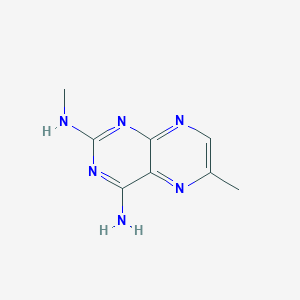

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
